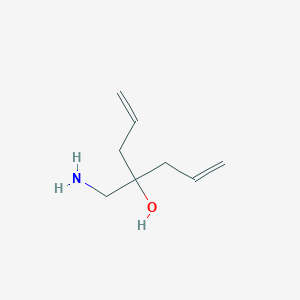

4-(Aminomethyl)hepta-1,6-dien-4-ol

説明

Synthesis Analysis

The synthesis of compounds related to 4-(Aminomethyl)hepta-1,6-dien-4-ol involves multi-step chemical reactions. For instance, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, which shares a similar heptadiene backbone, was achieved from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . This compound has been utilized to create biologically active analogues, including amino-differentiated diaminopimelic acid (DAP). The synthesis of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, designed as cytotoxins, was also reported. These derivatives exhibit selective cytotoxic activities against various carcinoma cells, highlighting the potential of aminomethyl groups in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group and features an intramolecular N–H…O hydrogen bond, which contributes to the stability of the molecule . Such detailed structural analysis is crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with aminomethyl groups or related structures can be complex. For instance, the electrochemical behavior of 4-(phenyldiazenyl)-2-{[tris(hydroxymethyl)methyl]aminomethylene}cyclohexa-3,5-dien-1(2H)-one was studied using voltammetry. The study revealed the tautomeric equilibrium supported by NMR data and provided insights into the electroreduction mechanisms of azo and imine groups . Such analyses are essential for the development of new compounds with specific electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using a variety of techniques. For example, the compound mentioned in paper was characterized by FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy, in addition to X-ray diffraction. These analyses provide a comprehensive understanding of the stability, electronic structure, and thermal behavior of the compound, which are important for both practical applications and theoretical studies.

科学的研究の応用

Complexation and Thermal Rearrangements

Hepta-1,6-dien-4-ols, including 4-(Aminomethyl)hepta-1,6-dien-4-ol, have been used in studies exploring complexations with rhodium. These studies observed that when heated with bis(ethylene)(pentane-2,4-dionato)rhodium(I), the dienols rearrange to form enones. Such rearrangements are explained through intermediate (π-allyl)rhodium complexes (Aneja, Golding, & Pierpoint, 1984).

Synthesis of Diospongine A Homologues

The compound has been used in the Prins reaction with benzaldehyde, followed by functionalizations via the Mitsunobu reaction or cross-metathesis/Wacker oxidation sequence. This process efficiently prepares diospongin A analogues, contributing to the synthesis of complex organic structures (Raffier, Izquierdo, & Piva, 2011).

Catalytic Cyclization Studies

Hepta-1,6-dienes, including variations like 4-(Aminomethyl)hepta-1,6-dien-4-ol, undergo cyclization under the influence of palladium or rhodium catalysts. This process produces cyclopentenes and methylenecyclopentenes, offering insights into catalytic processes in organic chemistry (Grigg et al., 1984).

Copolymerization with Ethylene

Studies have demonstrated the copolymerization of hepta-1,6-diene with ethylene, using cobalt-bis(imino)pyridine complexes. This process yields polymers containing trans-1,2-five-membered rings, useful in developing new polymer materials (Takeuchi, Matsuura, & Osakada, 2008).

Tandem Prins-Ritter Cyclization

Hepta-1,6-dien-4-ol has been used in Prins–Ritter cyclization with aldehydes, leading to the creation of N-(tetrahydropyranyl)acetamides. This method, promoted by bismuth(II) triflate, is pivotal for synthesizing key intermediates in organic reactions (Glachet, Fache, Pelotier, & Piva, 2017).

特性

IUPAC Name |

4-(aminomethyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-5-8(10,7-9)6-4-2/h3-4,10H,1-2,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOMSZBBJYAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389705 | |

| Record name | 4-(aminomethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)hepta-1,6-dien-4-ol | |

CAS RN |

44866-40-2 | |

| Record name | 4-(aminomethyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)